molecular formula C29H26N2O2 B1191024 2-AMINO-3-BENZOYL-4-(4-METHYLPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE

2-AMINO-3-BENZOYL-4-(4-METHYLPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE

Cat. No.: B1191024
M. Wt: 434.5g/mol
InChI Key: VGMDINAJBWHMNA-WHJYEUHNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-3-BENZOYL-4-(4-METHYLPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with the molecular formula C29H26N2O2 and a molecular weight of 434.5 g/mol

Preparation Methods

The synthesis of 2-AMINO-3-BENZOYL-4-(4-METHYLPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzoyl and aniline derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the quinolinone ring structure. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-AMINO-3-BENZOYL-4-(4-METHYLPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinolinone derivatives.

    Substitution: The amino and benzoyl groups can participate in substitution reactions, leading to the formation of new derivatives with altered properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-AMINO-3-BENZOYL-4-(4-METHYLPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-AMINO-3-BENZOYL-4-(4-METHYLPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-AMINO-3-BENZOYL-4-(4-METHYLPHENYL)-1-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE include other quinolinone derivatives with different substituents. These compounds may share similar core structures but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H26N2O2

Molecular Weight

434.5g/mol

IUPAC Name

(3E)-3-[hydroxy(phenyl)methylidene]-2-imino-4-(4-methylphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C29H26N2O2/c1-19-15-17-20(18-16-19)25-26-23(13-8-14-24(26)32)31(22-11-6-3-7-12-22)29(30)27(25)28(33)21-9-4-2-5-10-21/h2-7,9-12,15-18,25,30,33H,8,13-14H2,1H3/b28-27+,30-29?

InChI Key

VGMDINAJBWHMNA-WHJYEUHNSA-N

SMILES

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=N)C2=C(C4=CC=CC=C4)O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.